molecular formula C17H16N2O2S B2506691 N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide CAS No. 1385452-79-8

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No.: B2506691
CAS No.: 1385452-79-8
M. Wt: 312.39
InChI Key: ZXZVXDMZVZSKFG-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide is a complex organic compound that features a cyano group, a thiophene ring, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of thiophene derivatives with cyanoacetamides under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-containing molecules. Examples include:

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • 2-Cyano-N-(thiophen-2-yl)acetamide

Uniqueness

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZVXDMZVZSKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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